molecular formula C13H7BrF2O B1292336 2-Bromo-3',4'-difluorobenzophenone CAS No. 951891-65-9

2-Bromo-3',4'-difluorobenzophenone

Cat. No.: B1292336
CAS No.: 951891-65-9
M. Wt: 297.09 g/mol
InChI Key: GSNIMPNFULRTQO-UHFFFAOYSA-N
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Description

2-Bromo-3’,4’-difluorobenzophenone is an organic compound with the molecular formula C13H7BrF2O and a molecular weight of 297.09 g/mol It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,4’-difluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method is the bromination of 3’,4’-difluorobenzophenone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of 2-Bromo-3’,4’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’,4’-difluorobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3’,4’-difluorobenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3’,4’-difluorobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’,5’-difluorobenzophenone
  • 2-Bromo-2’,3’-difluorobenzophenone
  • 2-Bromo-3’,5’-difluorobenzophenone

Uniqueness

2-Bromo-3’,4’-difluorobenzophenone is unique due to the specific positioning of the bromine and fluorine atoms on the benzophenone structure. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Bromo-3',4'-difluorobenzophenone is a substituted benzophenone compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various cellular targets, particularly in cancer research.

Synthesis

The synthesis of this compound typically involves bromination and fluorination of benzophenone derivatives. A common method includes the bromination of 3',4'-difluorobenzophenone using bromine or a brominating agent under controlled conditions. This compound can serve as a versatile building block in organic synthesis, facilitating the development of more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the halogen atoms (bromine and fluorine) can participate in halogen bonding and other non-covalent interactions. These interactions are crucial for modulating the compound’s reactivity and biological effects.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can bind to the colchicine site of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast)~5Disruption of microtubule dynamics
HT-29 (colon)~10Induction of apoptosis via caspase activation
A549 (lung)~8Inhibition of cell proliferation

Case Studies

  • Study on Anticancer Activity : A study investigating various derivatives found that compounds similar to this compound demonstrated potent activity against multidrug-resistant cell lines, highlighting their potential as therapeutic agents in resistant cancers .
  • Mechanistic Insights : Another research effort focused on the mechanism by which these compounds induce apoptosis. It was found that specific derivatives could activate caspases without causing mitochondrial depolarization, suggesting alternative pathways for inducing cell death .

Additional Biological Activities

Beyond anticancer properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against various bacterial strains, although specific data on this compound is limited.
  • Interaction with Biomolecules : The compound's ability to interact with proteins and enzymes suggests potential applications in drug design and development.

Properties

IUPAC Name

(2-bromophenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNIMPNFULRTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257551
Record name (2-Bromophenyl)(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-65-9
Record name (2-Bromophenyl)(3,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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